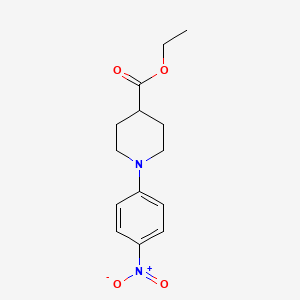

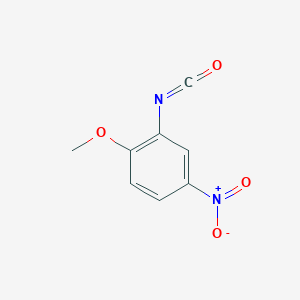

Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Overview

Description

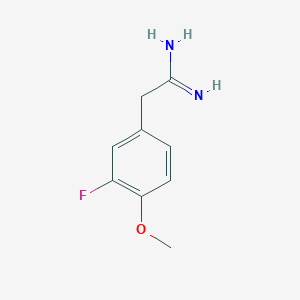

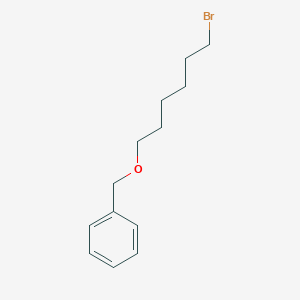

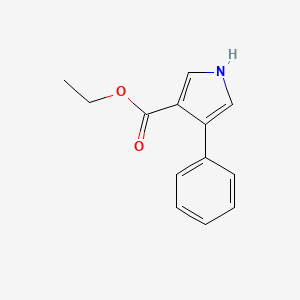

Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate is a compound that has been the subject of various studies due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The compound features a piperidine ring, which is a common structural motif in many bioactive molecules, and a nitrophenyl group, which can be involved in various chemical reactions.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in the literature. For instance, ethyl 4-piperidinecarboxylate, a closely related compound, was synthesized from isonicotinic acid through esterification and hydrogenation processes, with the Pd/C catalyst being reusable up to 10 times . Another synthesis approach for a related compound, ethyl 2-(4-nitrophenyl)-3,4-disubstituted thiophene-5-carboxylates, involved the condensation of ethyl 4-nitrobenzylthioacetate with dicarbonyl compounds using sodium ethoxide in refluxing ethanol . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the crystal structure of a thiopiperidine derivative revealed the piperidine ring adopting an envelope conformation, with various substituents including a nitromethyl group and an ethoxycarbonyl group . Similarly, the crystal structure of another compound showed a six-membered ring adopting a boat conformation . These studies provide valuable information on the conformational preferences of the piperidine ring and the orientation of substituents, which are relevant for understanding the molecular structure of this compound.

Chemical Reactions Analysis

The nitro group in the 4-nitrophenyl moiety is a versatile functional group that can undergo various chemical reactions. It can participate in hydrogen bonding and π-π interactions, which are significant in chiral resolution processes . The presence of the ethyl ester group also suggests that the compound could undergo hydrolysis, transesterification, or other reactions typical of esters. The chemical reactivity of this compound would likely be influenced by these functional groups.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related compounds can offer some insights. For instance, the chiral resolution of enantiomers of a related piperidine compound was achieved using a Chiralpak IA column, with the detection limits and quantitation ranging from 1.0–3.5 and 11.1–35.6 µg mL⁻¹, respectively . These findings suggest that chromatographic techniques could be employed to analyze the physical properties of this compound, such as its optical purity and enantiomeric excess.

Scientific Research Applications

Anticancer Research

Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate has been explored for its potential as an anticancer agent. Research conducted by Rehman et al. (2018) involved synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which were evaluated for their anticancer potential. The study revealed that certain synthesized compounds demonstrated strong anticancer properties, suggesting the importance of this compound in cancer research (Rehman et al., 2018).

Crystal Structure Analysis

Mambourg et al. (2021) analyzed the crystal structures of analogues of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate. This study was significant in understanding the crystal packings and polymorph risk of such compounds, contributing to the knowledge base for further applications in scientific research (Mambourg et al., 2021).

Chiral Resolution Studies

Ali et al. (2016) conducted enantiomeric resolution and simulation studies on stereomers of a compound related to this compound. The study provided insights into chiral recognition mechanisms and elution order, crucial for understanding the stereochemistry of such compounds (Ali et al., 2016).

Degradation and Reactivity Studies

Pavez et al. (2013) investigated the reactivity and selectivity of reactions involving compounds similar to this compound. This research is vital for understanding the chemical properties and potential applications of these compounds in different reaction media (Pavez et al., 2013).

Synthesis of Pharmaceutical Intermediates

Rui (2010) discussed the synthesis of compounds derived from piperidine-4-carboxylic acid, demonstrating the significance of this compound in the synthesis of important pharmaceutical intermediates (Rui, 2010).

properties

IUPAC Name |

ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-2-20-14(17)11-7-9-15(10-8-11)12-3-5-13(6-4-12)16(18)19/h3-6,11H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEIOUCEYOYBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383861 | |

| Record name | ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

216985-30-7 | |

| Record name | ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[3-(3-Ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate](/img/structure/B1334565.png)

![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1334582.png)